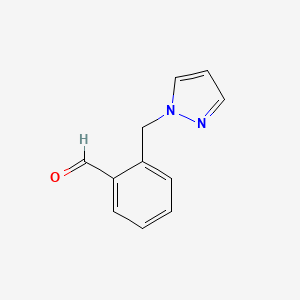

N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine

Overview

Description

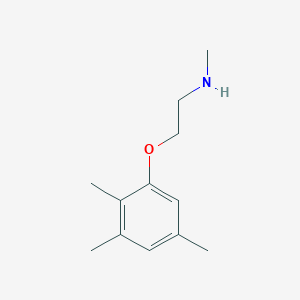

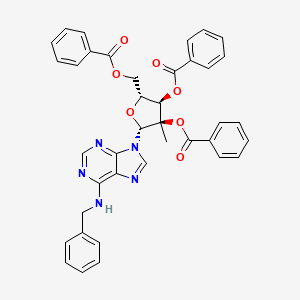

N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine (NEDT) is a heterocyclic compound that has been the subject of numerous scientific studies due to its potential applications in a variety of fields. It is a derivative of triazine and is composed of nitrogen, carbon, and hydrogen atoms. NEDT is a highly versatile compound and has been used in a number of different scientific experiments, including those related to drug synthesis, biochemistry, and physiology.

Scientific Research Applications

Photodynamic Therapy (PDT)

Triazine derivatives have been investigated for their potential use in photodynamic therapy . The compound’s ability to generate reactive oxygen species upon light activation makes it a candidate for targeting and destroying cancer cells. This application is particularly promising as it offers a non-invasive treatment option for certain types of cancer.

Antimicrobial Agents

The structural framework of triazine allows for the synthesis of compounds with significant antimicrobial properties . These compounds can be designed to target specific microbial strains, providing a pathway for the development of new antibiotics, especially in the face of rising antibiotic resistance.

Catalysis

Triazine compounds can act as catalysts in various chemical reactions . Their ability to facilitate reactions under milder conditions compared to traditional catalysts opens up possibilities for more efficient and environmentally friendly chemical processes.

Sensor Development

The electronic properties of triazine derivatives make them suitable for use in sensor technology . They can be incorporated into sensors for detecting gases, ions, or organic molecules, with potential applications in environmental monitoring and diagnostics.

Material Science

In material science, triazine-based compounds can be used to enhance the properties of polymers and coatings . They can improve thermal stability, mechanical strength, and chemical resistance, which are desirable traits for advanced materials.

Drug Design

The triazine scaffold is versatile in drug design . It can be modified to produce compounds with a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. This makes it a valuable tool in the development of new therapeutic agents.

Agricultural Chemistry

Triazine derivatives are used in agricultural chemistry as herbicides . Their mode of action typically involves inhibiting photosynthesis in weeds, thereby controlling their growth without affecting the crops.

Synthetic Organic Chemistry

In synthetic organic chemistry, triazine is used as a building block for the synthesis of more complex molecules . Its reactivity allows for the creation of a wide array of chemical structures, which can be used in further research and development.

properties

IUPAC Name |

2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-2-8-3-5-9(6-4-8)15-11-14-7-13-10(12)16-11/h3-7H,2H2,1H3,(H3,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVGYDMDIFMVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1462130.png)